molecular formula C23H25N3O7S2 B4586196 N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-4-[methyl(methylsulfonyl)amino]benzamide

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4586196
M. Wt: 519.6 g/mol
InChI Key: KCKUFHPOVUCTLK-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-4-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with the molecular formula C23H25N3O7S2 This compound is characterized by its unique structure, which includes both sulfonamide and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 4-aminobenzamide under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with methyl(methylsulfonyl)amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-4-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-4-[methyl(methylsulfonyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-4-[methyl(methylsulfonyl)amino]benzamide is unique due to its combination of sulfonamide and benzamide functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7S2/c1-26(34(4,28)29)18-9-5-16(6-10-18)23(27)24-17-7-12-20(13-8-17)35(30,31)25-21-14-11-19(32-2)15-22(21)33-3/h5-15,25H,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKUFHPOVUCTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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